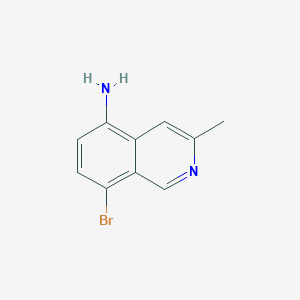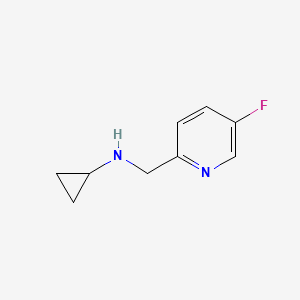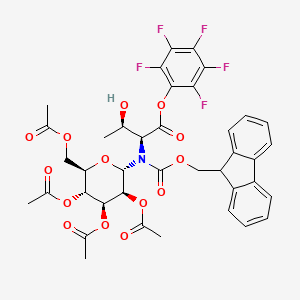![molecular formula C10H12N4 B12848674 Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)
Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- is a complex organic compound with a unique structure that includes a pyrrolo[3,2-b]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with a pyrrolo[3,2-b]pyridine derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound, such as N-oxides.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives where the nucleophile has replaced a specific functional group.
Applications De Recherche Scientifique
Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanimidamide, N,N-dimethyl-N’-phenyl-: A similar compound with a phenyl group instead of the pyrrolo[3,2-b]pyridine moiety.
Methanimidamide, N,N-dimethyl-N’-pyridin-2-yl-: Another related compound with a pyridine ring.
Uniqueness
Methanimidamide, N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl- is unique due to its pyrrolo[3,2-b]pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
N,N'-dimethyl-N-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanimidamide |
InChI |
InChI=1S/C10H12N4/c1-11-7-14(2)10-4-3-8-9(13-10)5-6-12-8/h3-7,12H,1-2H3 |
Clé InChI |
DAVJRDWNNIRJMP-UHFFFAOYSA-N |
SMILES canonique |
CN=CN(C)C1=NC2=C(C=C1)NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


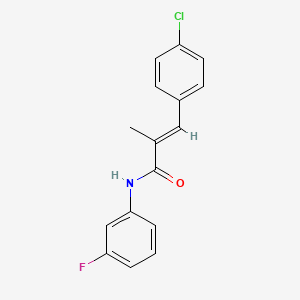
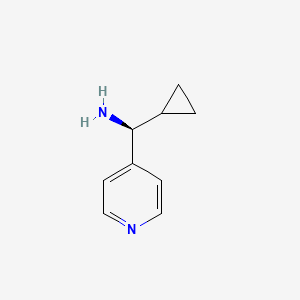
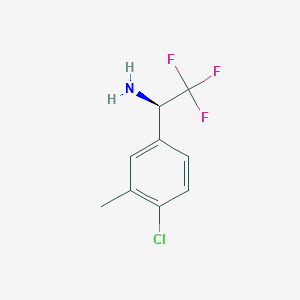
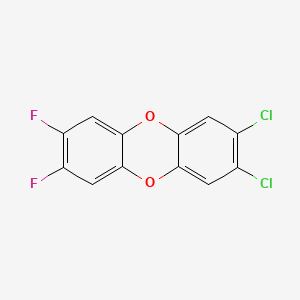
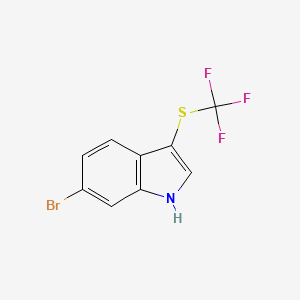
![1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol](/img/structure/B12848631.png)

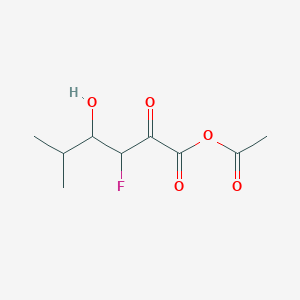
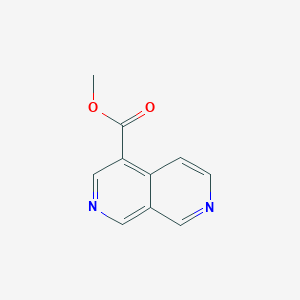
![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)
